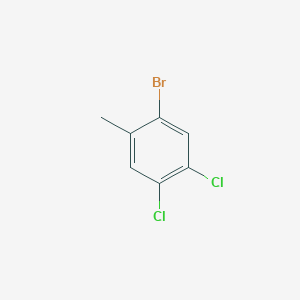

1-Bromo-4,5-dichloro-2-methylbenzene

Beschreibung

1-Bromo-4,5-dichloro-2-methylbenzene (C₇H₅BrCl₂) is a halogenated aromatic compound featuring bromine, chlorine, and methyl substituents on a benzene ring. It serves as a critical intermediate in organic synthesis, particularly in the preparation of boronic acid pinacol esters via Miyaura borylation reactions. These esters are subsequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, such as macrocyclic kinase inhibitors . The methyl group at the 2-position contributes steric and electronic effects that influence reactivity in coupling reactions, making it a versatile building block in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-bromo-4,5-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOIRRSQILKCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572098 | |

| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204930-36-9 | |

| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-Bromo-4,5-dichloro-2-methylbenzene typically involves the bromination of 4,5-dichlorotoluene. One common method is the photochemical benzylic bromination using in situ generated bromine (Br2) in a continuous flow mode. This process involves the use of a bromine generator with sodium bromate (NaBrO3) and hydrobromic acid (HBr) under irradiation with 405 nm LEDs . The reaction conditions are optimized to achieve high mass efficiency and throughput.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure uniform irradiation and efficient mass transfer. The bromination reaction is carried out under controlled conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4,5-dichloro-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the aromatic ring into a saturated ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products

Substitution: Formation of various substituted toluenes.

Oxidation: Production of 2-bromo-4,5-dichlorobenzoic acid or 2-bromo-4,5-dichlorobenzaldehyde.

Reduction: Formation of 4,5-dichlorotoluene or fully reduced cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4,5-dichloro-2-methylbenzene is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.

Medicine: Involved in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Bromo-4,5-dichloro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular properties, substituent effects, reactivity, and applications:

Table 1: Key Properties of 1-Bromo-4,5-dichloro-2-methylbenzene and Analogues

*EWG = Electron-Withdrawing Group

1-Bromo-4,5-dichloro-2-fluorobenzene

- Key Differences: Replacing the methyl group with fluorine introduces an electron-withdrawing effect, reducing ring activation for electrophilic substitution.

- Applications : Used alongside the methyl analogue in Suzuki cross-coupling reactions for kinase inhibitor synthesis .

1-Bromo-4,5-dichloro-2-nitrobenzene

- Key Differences : The nitro group strongly deactivates the aromatic ring, making it less reactive in electrophilic substitutions but suitable for nucleophilic aromatic substitution under specific conditions.

1-Bromo-4,5-dichloro-2-iodobenzene

- The high molecular weight (351.70 g/mol) may also complicate purification .

1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene

- Key Differences : The isopropyloxy group enhances lipophilicity (logP), favoring membrane permeability in drug candidates. However, steric bulk may reduce coupling efficiency .

1-Bromo-4,5-difluoro-2-methylbenzene

Electronic and Steric Considerations

- Methyl Group (C₇H₅BrCl₂) : Electron-donating via inductive effect, activating the ring for electrophilic substitution. Enhances stability in storage compared to nitro or iodo derivatives.

- Fluoro and Chloro Groups : Electron-withdrawing effects deactivate the ring but improve resistance to oxidation.

- Nitro Group : Strongly deactivates the ring, limiting reactivity in conventional coupling reactions .

Biologische Aktivität

1-Bromo-4,5-dichloro-2-methylbenzene (CAS Number: 204930-36-9) is an organic compound belonging to the class of halogenated aromatic hydrocarbons. Its unique structure, characterized by the presence of bromine and chlorine atoms on the benzene ring, suggests potential biological activity that warrants detailed exploration. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and chemical behavior in biological systems.

Chemical Structure and Properties

Molecular Formula: C7H5BrCl2

Molecular Weight: 239.92 g/mol

IUPAC Name: this compound

SMILES Representation: CC1=CC(Cl)=C(Cl)C=C1Br

The compound’s structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which can influence its biological interactions.

Toxicity and Safety Data

This compound has been associated with various toxicological effects. The following table summarizes key toxicity data:

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity (LD50) | 500 mg/kg (oral) | |

| Skin Irritation | Moderate | |

| Eye Irritation | Severe | |

| Carcinogenic Potential | Not classified |

The acute toxicity data indicates that while the compound can be harmful if ingested, it does not fall under classified carcinogens. However, its severe eye irritation potential necessitates careful handling.

The biological activity of this compound is largely attributed to its interaction with cellular components. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction: It could interact with various receptors, leading to altered signaling pathways.

Research indicates that halogenated compounds often exhibit significant effects on biological systems due to their ability to mimic or disrupt natural substrates.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

- Effective Against: Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC): 128 µg/mL for both strains.

This suggests potential applications in developing antimicrobial agents.

Case Study: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of the compound on human cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).

- Results: IC50 values were determined at approximately 50 µM for HeLa and 75 µM for MCF-7 cells.

These findings indicate that while the compound exhibits cytotoxicity, further studies are necessary to elucidate its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Toxicity (LD50) | Biological Activity |

|---|---|---|

| 1-Bromo-2-chloro-4-methylbenzene | 600 mg/kg | Moderate antimicrobial activity |

| 1-Bromo-3-chloro-5-fluorobenzene | 450 mg/kg | High cytotoxicity |

| 1-Bromo-4-chloro-2-methylbenzene | 500 mg/kg | Antimicrobial and cytotoxic |

This comparison highlights that while all compounds show some level of toxicity, their specific biological activities differ significantly based on structural variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.